3-Isopropylimidazo[1,2-A]pyridine

Fragment-Based Drug Design Lipophilicity Lead Optimization

3-Isopropylimidazo[1,2-A]pyridine (CAS 78132-60-2) is a C3-alkyl-substituted imidazo[1,2-a]pyridine (IZP) scaffold, a privileged heterocyclic core present in several marketed CNS drugs including zolpidem, alpidem, and saripidem. With a molecular formula of C10H12N2 and a molecular weight of 160.22 g/mol, this compound serves as a compact building block for fragment-based drug design (FBDD), where its computed physicochemical properties — XLogP3-AA of 2.9, a topological polar surface area (TPSA) of 17.3 Ų, and a single rotatable bond — place it within desirable lead-like chemical space.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
Cat. No. B11919221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropylimidazo[1,2-A]pyridine
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC(C)C1=CN=C2N1C=CC=C2
InChIInChI=1S/C10H12N2/c1-8(2)9-7-11-10-5-3-4-6-12(9)10/h3-8H,1-2H3
InChIKeyLFBIZWHBZRUSCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isopropylimidazo[1,2-A]pyridine for Fragment-Based Discovery: A Building Block with Quantifiable Differentiation


3-Isopropylimidazo[1,2-A]pyridine (CAS 78132-60-2) is a C3-alkyl-substituted imidazo[1,2-a]pyridine (IZP) scaffold, a privileged heterocyclic core present in several marketed CNS drugs including zolpidem, alpidem, and saripidem [1]. With a molecular formula of C10H12N2 and a molecular weight of 160.22 g/mol, this compound serves as a compact building block for fragment-based drug design (FBDD), where its computed physicochemical properties — XLogP3-AA of 2.9, a topological polar surface area (TPSA) of 17.3 Ų, and a single rotatable bond — place it within desirable lead-like chemical space [2]. Unlike unsubstituted imidazo[1,2-a]pyridine, the isopropyl group at the C3 position provides a defined lipophilic vector for exploring structure-activity relationships (SAR) at a critical position known to modulate pharmacological activity in antiulcer, kinase inhibition, and GABA-A receptor modulator programs [1].

Why 3-Isopropylimidazo[1,2-A]pyridine Cannot Be Replaced by Unsubstituted or Other 3-Alkyl IZP Building Blocks


Substitution at the C3 position of the imidazo[1,2-a]pyridine scaffold is a primary determinant of biological activity, physico-chemical properties, and metabolic stability [1]. The steric and lipophilic nature of the substituent directly influences target binding across multiple therapeutic areas. For instance, in gastric antiulcer agents, the C3 substituent dictates the balance between antisecretory and cytoprotective activity, with specific functionalities like cyanomethyl being identified as crucial for potency [2]. A computational structure-evaluation study demonstrated a parabolic relationship between antisecretory activity and the logarithm of the partition coefficient (logP) for C3-substituted IZPs, demonstrating that hydrophobicity is not merely desirable but must fall within a defined optimal range for efficacy [2]. Simply interchanging 3-isopropylimidazo[1,2-a]pyridine with a 3-methyl (XLogP3-AA ~1.8) or 3-phenyl (XLogP3-AA ~3.8) analog would result in a significantly different logP, potentially falling outside the optimal activity window and altering pharmacokinetic profiles. The evidence below quantifies these critical differences.

Quantitative Differentiation of 3-Isopropylimidazo[1,2-A]pyridine: A Head-to-Head Property Comparison Against Close Analogs


Lipophilicity Tuning: XLogP3-AA of 3-Isopropylimidazo[1,2-A]pyridine is 2.9, Bridging the Gap Between Methyl and Phenyl Analogs

The computed partition coefficient (XLogP3-AA) for 3-isopropylimidazo[1,2-a]pyridine is 2.9, representing a key intermediate lipophilicity point within the 3-alkyl-IZP series [1]. This value sits precisely between the lower lipophilicity of the 3-methyl analog and the higher lipophilicity of the 3-phenyl analog, offering a crucial tuning point for balancing potency and ADME properties. A QSAR analysis of IZP antiulcer agents established that biological activity has a parabolic dependence on logP, making this intermediate value a critical design parameter for maintaining on-target activity [2].

Fragment-Based Drug Design Lipophilicity Lead Optimization

Steric and Rotatable Bond Differentiation: A Single Rotatable Bond Limits Conformational Flexibility Compared to 3-Ethyl and 3-Phenyl Analogs

3-Isopropylimidazo[1,2-a]pyridine possesses only one rotatable bond, counting the C–C bond connecting the isopropyl group to the IZP core [1]. This is fewer than the 3-ethyl analog, which has an additional rotatable C–C bond, and significantly fewer than a 3-phenyl analog, which has a freely rotating aryl ring. In fragment-based discovery, lower rotatable bond count is strongly correlated with higher ligand efficiency and a lower entropic penalty upon binding [2]. The isopropyl group thus constrains the conformational space more than an ethyl or propyl chain, potentially leading to enhanced binding affinity for targets with tightly defined hydrophobic pockets.

Conformational Restriction Molecular Modeling Entropy

Minimal Topological Polar Surface Area (17.3 Ų) Maximizes Membrane Permeability Compared to 3-Phenyl and 2-Substituted Analogs

The topological polar surface area (TPSA) of 3-isopropylimidazo[1,2-a]pyridine is computed to be 17.3 Ų [1]. This is substantially lower than a 3-phenyl analog (TPSA ~17.3 Ų, but with higher molecular weight) and significantly lower than many 2-substituted IZP building blocks that contain additional heteroatoms. TPSA is a critical parameter for predicting blood-brain barrier (BBB) penetration; compounds with TPSA < 60-70 Ų are generally considered to have favorable CNS penetration [2]. The very low TPSA of 17.3 Ų strongly suggests excellent passive membrane permeability.

CNS Drug Design BBB Permeability Physicochemical Property

Best Application Scenarios for 3-Isopropylimidazo[1,2-A]pyridine Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation for CNS Targets Requiring Balanced Lipophilicity

With a computed XLogP3-AA of 2.9 and a minimal TPSA of 17.3 Ų [1], this compound is ideally suited as a core fragment for CNS drug discovery programs. Its lipophilicity falls within the optimal range defined by QSAR studies on IZP antiulcer agents [2], balancing target affinity with favorable ADME properties. The low TPSA strongly suggests high passive BBB permeability, making it a privileged starting point for developing new anxiolytic, anticonvulsant, or other CNS-active agents following the precedent of zolpidem and alpidem [3].

Kinase Inhibitor Scaffold with a Defined Conformational Profile

The single rotatable bond and compact molecular weight (160.22 g/mol) [1] make this building block an excellent choice for designing PI3Kα and other kinase inhibitors, where the imidazo[1,2-a]pyridine scaffold has been validated as a core replacement for benzimidazoles [4]. The isopropyl group provides a conformationally restricted lipophilic moiety that can efficiently occupy the hydrophobic affinity pocket of kinases, potentially leading to compounds with improved ligand efficiency compared to those derived from more flexible 3-ethyl or 3-propyl analogs.

Building Block for Antiviral Agent Discovery Based on LogP-Driven SAR

SAR studies on imidazo[1,2-a]pyridine antiviral agents have identified hydrophobicity (logP) as the single most important factor for activity [5]. The XLogP3-AA of 2.9 for this compound provides a starting point for exploring the optimal lipophilic range for antiviral activity. Its steric profile, distinct from linear alkyl chains, offers a unique opportunity to probe the shape and size requirements of the hydrophobic pocket in viral targets.

Quote Request

Request a Quote for 3-Isopropylimidazo[1,2-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.